1-(difluoromethyl)-1-ethenylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-1-ethenylcyclopropane is an organic compound characterized by the presence of a difluoromethyl group and an ethenyl group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1-ethenylcyclopropane typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the use of difluorocarbene precursors, such as difluoromethyl diazomethane, under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones or aldehydes.
Reduction: Ethyl-substituted cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-1-ethenylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1-ethenylcyclopropane involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethenyl group can participate in various chemical reactions, modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-1-ethenylcyclopropane: Similar structure but with a trifluoromethyl group.
1-(Difluoromethyl)-1-propylcyclopropane: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
1-(Difluoromethyl)-1-ethenylcyclopropane is unique due to the combination of the difluoromethyl and ethenyl groups attached to a cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2680543-15-9 |
---|---|
Molecular Formula |
C6H8F2 |
Molecular Weight |
118.1 |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.